2-Difluoromethyl-4-nitro-benzooxazole
Description
Contextual Significance of Substituted Benzoxazoles in Contemporary Chemical Research
Substituted benzoxazoles are a class of heterocyclic compounds that have garnered considerable attention from researchers due to their wide array of biological activities and applications in materials science. nih.gov These compounds are known to exhibit a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. nih.govgoogle.comnih.gov Their versatile nature makes them valuable scaffolds in the development of new therapeutic agents. nih.govgoogle.com
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with numerous methods available for their preparation. nih.govnih.govrsc.org These methods often involve the condensation of 2-aminophenols with various carbonyl compounds or their derivatives. rsc.orgacs.org The ability to readily introduce a wide variety of substituents at the 2-position allows for the fine-tuning of the molecule's properties for specific applications. nih.gov
Importance of Difluoromethylated and Nitroaromatic Motifs in Synthetic and Mechanistic Studies
The introduction of fluorine-containing groups into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity. nih.gov The difluoromethyl group (CF₂H), in particular, is of significant interest as it can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, potentially improving drug-target interactions. nih.gov The synthesis of difluoromethylated compounds has seen significant advancements, including methods for the difluoromethylation of heteroaromatic systems. nih.govacs.orgwisdomlib.org
Research Landscape and Knowledge Gaps Pertaining to 2-Difluoromethyl-4-nitro-benzooxazole
Despite the well-documented importance of both the benzoxazole (B165842) core and the difluoromethyl and nitro functional groups, a specific and detailed research profile for this compound is conspicuously absent from the current scientific literature. While synthetic routes to similar molecules have been reported, such as the synthesis of 3-difluoromethyl benzoxazole-2-thiones and various nitro-substituted benzoxazoles, a direct and optimized synthesis for the title compound has not been published. nih.gov
A plausible synthetic approach could involve the reaction of 2-amino-3-nitrophenol (B1277897) with a difluoroacetic acid derivative. The synthesis of 2-amino-3-nitrophenol itself can be achieved through various methods, including the nitration of 2-aminophenol (B121084). sigmaaldrich.com A Chinese patent describes the synthesis of 5-methyl-2-difluoromethylbenzoxazole using difluoroacetic acid, suggesting that a similar strategy could be employed with the corresponding nitrated starting material. google.com
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-4-nitro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O3/c9-7(10)8-11-6-4(12(13)14)2-1-3-5(6)15-8/h1-3,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXVNXLOQLRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2 Difluoromethyl 4 Nitro Benzooxazole and Its Derivatives
De Novo Synthesis of the Benzoxazole (B165842) Core
The foundational step in producing 2-difluoromethyl-4-nitro-benzooxazole is the construction of the benzoxazole ring system. This is typically achieved through the cyclization of a substituted o-aminophenol precursor.
Condensation Reactions with 2-Aminophenol (B121084) Precursors
The most prevalent method for synthesizing the benzoxazole scaffold is the condensation of an o-aminophenol with a suitable electrophilic C1 source, such as a carboxylic acid, aldehyde, or their derivatives. rsc.orgmdpi.com For the synthesis of this compound, the key starting material is 2-amino-4-nitrophenol (B125904). This precursor can be synthesized through the partial reduction of 2,4-dinitrophenol (B41442) using reagents like sodium sulfide (B99878).
The general mechanism involves the nucleophilic attack of the amino group of the o-aminophenol onto the carbonyl carbon of the reaction partner, followed by cyclization and dehydration to form the benzoxazole ring. rsc.org A variety of condensing agents and catalysts can be employed to facilitate this transformation, including acids, bases, and metal catalysts.
Cyclodehydration and Ring-Closure Strategies
Cyclodehydration is a critical step in the formation of the benzoxazole ring from an intermediate, such as an N-(2-hydroxyphenyl)amide. This intramolecular reaction involves the removal of a water molecule to facilitate ring closure. Various reagents can promote this step, including strong acids like polyphosphoric acid (PPA) or Eaton's reagent, and activating agents like propylphosphonic anhydride (B1165640) (T3P®).
One proposed pathway for the synthesis of this compound would involve the initial acylation of 2-amino-4-nitrophenol with a difluoroacetylating agent to form N-(2-hydroxy-5-nitrophenyl)difluoroacetamide. Subsequent cyclodehydration of this intermediate would yield the target molecule. The efficiency of this ring-closure can be influenced by the reaction conditions, including temperature and the choice of dehydrating agent.
Metal-Catalyzed and Transition-Metal-Free Approaches
Modern synthetic chemistry has seen the emergence of both metal-catalyzed and transition-metal-free methods for benzoxazole synthesis.
Metal-Catalyzed Synthesis: Transition metals such as copper, palladium, iron, and nickel can catalyze the formation of benzoxazoles. nih.gov For instance, copper-catalyzed methods have been employed for the intramolecular O-arylation of 2-chloroanilides to produce benzoxazoles. A combination of a Brønsted acid and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.orgacs.org While not specifically documented for this compound, these metal-catalyzed approaches offer potential routes that could be adapted for its synthesis, possibly through the cyclization of a suitably functionalized precursor.
Transition-Metal-Free Synthesis: In an effort to develop more sustainable and cost-effective methods, transition-metal-free syntheses have gained attention. These methods often rely on the use of strong bases or organocatalysts. One such approach involves the direct base-mediated intramolecular cyclization of o-haloanilides. Additionally, simple, economical, and metal-free methods using reagents like imidazolium (B1220033) chloride as a promoter for the reaction of 2-aminophenols with DMF derivatives have been reported. nih.gov
Microwave-Assisted and Green Chemistry Syntheses
Microwave-Assisted Synthesis: Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netmdpi.com The synthesis of various benzoxazole derivatives has been successfully achieved using microwave-assisted condensation of 2-aminophenols with aldehydes or carboxylic acids. researchgate.net This technique could potentially be applied to the synthesis of this compound, offering a more efficient and rapid method.
Green Chemistry Approaches: In line with the principles of green chemistry, several environmentally benign methods for benzoxazole synthesis have been developed. bohrium.comnih.gov These often involve the use of recyclable catalysts, solvent-free reaction conditions, or the use of water as a solvent. For example, the use of a reusable Brønsted acidic ionic liquid gel as a catalyst under solvent-free conditions has been reported for the synthesis of benzoxazoles. Another green approach utilizes an imidazolium chlorozincate (II) ionic liquid supported on nanoparticles under solvent-free sonication. bohrium.comnih.gov These methods represent a move towards more sustainable chemical manufacturing.
| Methodology | Key Features | Potential Application for this compound |
|---|---|---|
| Condensation Reactions | Use of 2-amino-4-nitrophenol with a difluoroacetyl source. | A primary and direct route to the target molecule. |
| Cyclodehydration | Ring-closure of an N-(2-hydroxy-5-nitrophenyl)difluoroacetamide intermediate. | A key step in a multi-step synthesis. |
| Metal-Catalyzed Synthesis | Employs catalysts like Cu, Pd, Fe, Ni for cyclization. nih.gov | Could offer high efficiency and selectivity in ring formation. |
| Transition-Metal-Free | Utilizes strong bases or organocatalysts. nih.gov | Provides a more sustainable and cost-effective alternative. |
| Microwave-Assisted | Accelerated reaction times and potentially higher yields. researchgate.netmdpi.com | Can significantly improve the efficiency of the synthesis. |
| Green Chemistry | Use of recyclable catalysts and environmentally friendly conditions. bohrium.comnih.gov | Reduces the environmental impact of the synthesis. |
Strategies for the Introduction of the Difluoromethyl Group at Position 2
The introduction of the difluoromethyl (CF2H) group at the C2 position of the benzoxazole ring is a critical and often challenging step. This can be achieved either by using a building block that already contains the difluoromethyl group or by introducing it onto a pre-formed benzoxazole ring.
Electrophilic Difluoromethylation Techniques
One of the most direct methods for introducing a difluoromethyl group is through the use of an electrophilic difluoromethylating agent. These reagents are designed to deliver a "CF2H+" equivalent to a nucleophilic center. While direct electrophilic difluoromethylation of a pre-formed 4-nitro-benzoxazole at the C2 position is a plausible route, the electron-withdrawing nature of the nitro group and the benzoxazole ring itself can make this challenging.
A more common strategy involves the condensation of the 2-aminophenol precursor with a C1 source that already contains the difluoromethyl group. Reagents such as difluoroacetic acid, difluoroacetic anhydride, or difluoroacetyl chloride can be used for this purpose. The reaction with 2-amino-4-nitrophenol would proceed via the formation of an N-acylated intermediate, which then undergoes cyclodehydration to yield this compound.
Nucleophilic Difluoromethylation Methods
Nucleophilic difluoromethylation is a prominent strategy for installing the CF2H group. These methods typically involve the reaction of a nucleophilic "CF2H-" equivalent with a suitable electrophilic precursor. For the synthesis of 2-difluoromethyl-benzooxazoles, this can be approached by either constructing the ring with a difluoromethyl-containing fragment or by C2-difluoromethylation of a pre-formed benzoxazole derivative.
A common and effective nucleophilic difluoromethylating agent is (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). semanticscholar.orgscienceopen.com Its utility has been demonstrated in the difluoromethylation of various heterocycles. The reaction is typically activated by a fluoride (B91410) source or a Lewis base. scienceopen.com For instance, the activation of diaryl isoxazoles with strong electron-withdrawing groups at the 4-position enables a regio- and diastereoselective nucleophilic difluoromethylation at the 5-position using TMSCF2H. semanticscholar.orgscienceopen.com This principle can be extended to benzoxazole synthesis, where a 2-leaving group-substituted benzoxazole could serve as the electrophile.
Another widely used class of reagents is based on difluoromethyl phenyl sulfone (PhSO2CF2H). cas.cn Deprotonation of PhSO2CF2H with a suitable base generates the PhSO2CF2- anion, a potent nucleophile. cas.cn This anion can react with various electrophiles. While direct C2-difluoromethylation of the benzoxazole parent ring is challenging due to the low electrophilicity of the C2 position, the reaction can be applied to precursors. For example, reacting the PhSO2CF2- anion with an activated carboxylic acid derivative of a 2-aminophenol could be followed by cyclization to form the 2-(phenylsulfonyl)difluoromethyl-benzoxazole, from which the phenylsulfonyl group can be cleaved. Chiral quaternary ammonium (B1175870) salts have been explored as catalysts for the enantioselective nucleophilic difluoromethylation of aromatic aldehydes with PhSO2CF2H, a strategy that could be adapted to chiral benzoxazole derivatives. nih.gov
Table 1: Key Reagents for Nucleophilic Difluoromethylation
| Reagent Name | Formula | Typical Activator/Base |
|---|---|---|
| (Difluoromethyl)trimethylsilane | Me3SiCF2H | Lewis Bases, Fluoride source |
| Difluoromethyl phenyl sulfone | PhSO2CF2H | Strong bases (e.g., KOH) |
Radical Difluoromethylation Pathways and Photoinduced Protocols
Radical difluoromethylation has emerged as a powerful and versatile tool, often proceeding under mild conditions with high functional group tolerance. researchgate.net Photoinduced protocols, utilizing visible light photoredox catalysis, are particularly prevalent. researchgate.netucl.ac.uk These methods generate a difluoromethyl radical (•CF2H), which then adds to the heterocyclic substrate.
A common precursor for the •CF2H radical is sodium difluoromethanesulfinate (HCF2SO2Na, Langlois' reagent). nih.gov Under photoredox conditions, a photocatalyst, excited by visible light, can reduce HCF2SO2Na to release the •CF2H radical. This radical can then engage in reactions with suitably functionalized benzoxazole precursors. For example, a photoredox-catalyzed 1,6-difluoromethylation of 3-methyl-4-nitro-5-styrylisoxazoles with HCF2SO2Na has been successfully developed, demonstrating the utility of this approach for complex heterocyclic systems. nih.gov
Another strategy involves the use of phosphonium (B103445) salts, such as difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br-), as a source of the -CF2H group. An efficient and mild protocol for the visible light-induced radical cascade difluoromethylation/cyclization of imidazoles with unactivated alkenes has been developed using this reagent, affording CF2H-substituted polycyclic imidazoles. nih.gov This type of cascade reaction, where the difluoromethyl radical adds to a precursor that subsequently cyclizes, is a highly attractive and atom-economical route to 2-difluoromethyl-benzooxazoles. Such a process could start from a 2-alkenyl-substituted aniline (B41778) derivative, which upon reaction with the •CF2H radical, undergoes cyclization to form the benzoxazole ring.
Table 2: Common Radical Difluoromethylation Reagents and Conditions
| Reagent/Precursor | Radical Source | Typical Conditions |
|---|---|---|
| Sodium difluoromethanesulfinate | HCF2SO2Na | Visible light, photocatalyst (e.g., Ir or Ru complex) |
| Difluoromethyltriphenylphosphonium bromide | [Ph3PCF2H]+Br- | Visible light, photocatalyst |
Difluorocarbene-Based Methodologies
Difluorocarbene (:CF2) is a highly reactive intermediate that can be harnessed for the synthesis of difluoromethylated compounds. rsc.org A common method for generating :CF2 involves the thermal or induced decomposition of reagents like sodium chlorodifluoroacetate (ClCF2COONa).
One of the most direct applications of difluorocarbene to the synthesis of benzoxazole derivatives involves a one-pot reaction of a 2-aminophenol, a :CF2 source, and a third component. For instance, a one-pot strategy for the synthesis of 3-difluoromethyl benzoxazole-2-thiones has been reported where 2-aminophenol reacts with sodium chlorodifluoroacetate and elemental sulfur. nih.gov The proposed mechanism involves the formation of difluorocarbene, which then participates in the N-difluoromethylation of an intermediate benzoxazole-2-thione. nih.gov While this example illustrates N-difluoromethylation, similar principles can be envisioned for C2-functionalization. A plausible route to 2-difluoromethyl-benzoxazole (B1661477) would involve the reaction of a 2-aminophenol with an excess of a :CF2 precursor, potentially leading to the formation of a difluoromethylated intermediate that cyclizes to the desired product. The challenge lies in controlling the reactivity of the carbene to favor insertion at the desired position.
Late-Stage Difluoromethylation Approaches
Late-stage functionalization refers to the introduction of a functional group, such as the CF2H group, at a late step in a synthetic sequence, on a molecule that already possesses significant structural complexity. This approach is highly valuable in drug discovery for the rapid generation of analog libraries. Many of the photoinduced radical methods are well-suited for late-stage difluoromethylation due to their mild conditions and high selectivity. ucl.ac.uk
For the synthesis of this compound, a late-stage difluoromethylation could be performed on a pre-formed 4-nitro-benzoxazole scaffold. This would involve the selective C-H difluoromethylation at the C2 position. Visible light-mediated methods have shown promise for such transformations on various N-heterocyclic scaffolds. ucl.ac.uk For example, a practical and cost-effective method for the synthesis of CHF2-containing benzimidazoles has been developed through a visible light-mediated difluoromethylation/cyclization cascade, which highlights the potential for functionalizing these types of ring systems. ucl.ac.uk The success of a late-stage C-H difluoromethylation on 4-nitro-benzoxazole would depend on the relative reactivity of the C-H bonds on the heterocyclic ring. The C2-H bond in benzoxazoles is often sufficiently activated for such radical functionalizations.
Selective Nitration Methodologies at Position 4
The introduction of a nitro group (NO2) onto the benzoxazole ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com The key challenge is to control the regioselectivity of the reaction to favor substitution at the desired C4 position, especially in the presence of the 2-difluoromethyl group.
Electrophilic Aromatic Nitration Strategies
The standard conditions for electrophilic nitration involve treating the aromatic substrate with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. masterorganicchemistry.com
The regiochemical outcome of the nitration of 2-difluoromethyl-benzooxazole is governed by the directing effects of the substituents on the benzoxazole ring system. The benzoxazole core itself directs incoming electrophiles to the benzene (B151609) portion of the molecule. The ring-fused oxygen atom is an activating, ortho-, para-director, while the ring-fused nitrogen atom is deactivating. This generally favors substitution at the C4 and C6 positions. The 2-difluoromethyl group is strongly electron-withdrawing and deactivating. In a simple benzene ring, it would act as a meta-director. In the fused system, its deactivating nature will further reduce the reactivity of the entire molecule towards electrophilic attack but the directing influence of the heterocyclic portion, particularly the oxygen atom, is expected to dominate, still favoring the C4/C6 positions. Therefore, direct nitration of 2-difluoromethyl-benzooxazole is expected to yield a mixture of 4-nitro and 6-nitro isomers, and possibly dinitro products under harsh conditions.
Directed Nitration for Positional Selectivity
Achieving high selectivity for the 4-position may require a more nuanced approach than simple nitration. One strategy is to perform the nitration on a precursor that is electronically biased to favor 4-substitution. For instance, one could start with a 2-aminophenol derivative that already contains a nitro group at the desired position (e.g., 2-amino-3-nitrophenol). Cyclization of this precursor with a difluoromethyl-containing reagent would then directly yield the 4-nitro-benzoxazole core. The synthesis of 2-fluoro-4-nitroaniline (B181687) is a known process, which could serve as a starting point for creating such a 2-amino-3-nitrophenol (B1277897) precursor. google.com
Another approach involves a "build-up" strategy where the benzoxazole ring is constructed from a pre-nitrated starting material. For example, methods exist for the synthesis of 2-benzyl benzoxazoles from substituted styrenes and 2-nitrophenols. rsc.org Adapting this logic, a 2-nitrophenol (B165410) could be elaborated into the this compound target, although this would require the initial nitrophenol to be substituted at what will become the 4-position. The synthesis of 2-nitro-4-methylsulfonylbenzoic acid demonstrates that multi-substituted nitroaromatics can be prepared and manipulated. asianpubs.org
Ultimately, the most practical route to pure this compound may involve the cyclization of a carefully chosen 2-amino-3-nitrophenol derivative, or a direct nitration of 2-difluoromethyl-benzooxazole followed by the chromatographic separation of the resulting 4-nitro and 6-nitro isomers.
Multi-Component and One-Pot Synthetic Sequences
The efficient construction of the this compound scaffold and its analogs is greatly facilitated by multi-component reactions (MCRs) and one-pot sequences. These strategies offer significant advantages, including reduced operational complexity, shorter reaction times, and higher atom economy, by combining multiple synthetic steps into a single procedure without isolating intermediates.
A prominent approach involves the copper-catalyzed three-component reaction of catechols, aldehydes, and an ammonium source. rsc.orgrsc.org In a typical procedure, a mixture of the substituted catechol, an appropriate aldehyde, and ammonium acetate (B1210297) is treated with a copper catalyst in a suitable solvent like ethanol (B145695). rsc.org This method allows for the synthesis of a diverse range of substituted benzoxazoles under mild conditions. rsc.orgrsc.org For the specific synthesis of the target compound, 3-nitrocatechol could theoretically be reacted with difluoroacetaldehyde (B14019234) and ammonium acetate.
Another powerful one-pot strategy involves the direct condensation and cyclization of ortho-aminophenols with fluoroalkyl carboxylic acids. researchgate.net Specifically, 2-difluoromethyl-substituted benzoxazoles can be prepared efficiently in a one-pot reaction of 2-aminophenols with difluoroacetic acid. researchgate.net This method is particularly attractive due to the commercial availability of the starting materials. For instance, reacting 2-amino-3-nitrophenol with difluoroacetic acid under dehydrating conditions would directly yield the this compound core.
Furthermore, microwave-assisted one-pot syntheses have been developed, starting from nitrophenols and carboxylic acids. researchgate.net This process involves an initial palladium-catalyzed transfer hydrogenation to reduce the nitro group, followed by cyclization with a condensing agent like propylphosphonic anhydride (T3P). researchgate.net This demonstrates the feasibility of starting from even more basic precursors like 2,3-dinitrophenol, where one nitro group is selectively reduced to an amine before cyclization. The versatility of these one-pot methods enables the creation of diverse benzoxazole libraries by varying the starting components. organic-chemistry.org
Table 1: Selected One-Pot and Multi-Component Syntheses for Benzoxazole Derivatives
| Starting Materials | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Catechol, Aldehyde, Ammonium Acetate | Copper(II) complexes | 2-Substituted Benzoxazoles | rsc.orgrsc.org |
| 2-Aminophenol, Difluoroacetic Acid | Dehydrating conditions | 2-Difluoromethyl Benzoxazoles | researchgate.net |
| o-Nitrophenol, Carboxylic Acid | Pd/C, T3P (Microwave) | 2-Substituted Benzoxazoles | researchgate.net |
Post-Synthetic Derivatization and Functionalization of the Core Structure
Once the this compound core is assembled, its constituent parts—the difluoromethyl moiety, the nitro group, and the benzoxazole ring—can be chemically altered. This post-synthetic modification is crucial for fine-tuning the molecule's properties and for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Transformations of the Difluoromethyl Moiety
The difluoromethyl (CF2H) group, often considered a stable and non-reactive bioisostere of a hydroxyl or isopropyl group, can be activated for further chemical transformations. acs.orgnih.govrsc.org A groundbreaking methodology involves the deprotonation of the Ar-CF2H group to create a nucleophilic difluoromethylene synthon (Ar-CF2⁻). acs.orgnih.gov This is achieved by treating the difluoromethylarene with a combination of a strong Brønsted superbase and a weak Lewis acid, which traps the resulting reactive anion. acs.org
This Ar-CF2⁻ synthon is a versatile intermediate that can react with a wide array of electrophiles at room temperature. acs.orgnih.gov This allows for the construction of novel benzylic difluoromethylene (Ar-CF2-R) linkages, which are otherwise difficult to access. acs.org For example, the activated difluoromethyl group can react with imines, aldehydes, and disulfides, providing rapid access to structural diversity from a common precursor. acs.org This approach transforms the typically inert CF2H group into a handle for significant structural modification.
Other transformations are also possible. For example, the difluoromethyl group can undergo bromination upon photolysis with N-bromosuccinimide (NBS), yielding a bromodifluoromethyl derivative (Ar-CF2Br). researchgate.net This derivative can serve as a precursor for further cross-coupling reactions.
Table 2: Representative Reactions of Activated Ar-CF2⁻ Synthons
| Electrophile | Product Linkage (Ar-CF2-R) | Reference |
|---|---|---|
| Imine | Ar-CF2-Carbamine | acs.org |
| Aldehyde | Ar-CF2-Alcohol | acs.org |
| Disulfide | Ar-CF2-Sulfide | acs.org |
Chemical Modifications of the Nitro Group (e.g., reduction to amine)
The nitro group on the benzoxazole ring is a versatile functional group that can be readily transformed into several other functionalities, most commonly an amino group. mdpi.com The reduction of an aromatic nitro group to a primary amine (aniline) is a fundamental transformation in organic synthesis. wikipedia.org A wide variety of reagents can accomplish this reduction, and the choice often depends on the presence of other functional groups in the molecule. organic-chemistry.org
Standard methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a clean and efficient method. wikipedia.org Transfer hydrogenation using formic acid or ammonium formate (B1220265) is also effective. organic-chemistry.org
Metal-Acid Systems: A common and cost-effective method involves the use of metals like iron, zinc, or tin in an acidic medium (e.g., HCl or acetic acid). wikipedia.orgresearchgate.net Tin(II) chloride (SnCl2) is a particularly mild and reliable reagent for this purpose. researchgate.net
Sulfide Reagents: Sodium sulfide (Na2S) or sodium hydrosulfite (Na2S2O4) can also be used, sometimes offering selectivity in dinitro compounds. wikipedia.org
The reduction process proceeds through several intermediates, and under specific conditions, the reaction can be stopped at these intermediate stages. nih.gov For instance, using zinc dust in aqueous ammonium chloride can yield the corresponding N-arylhydroxylamine (Ar-NHOH). wikipedia.org Specialized biocatalysts (nitroreductases) can also achieve highly selective reduction to the hydroxylamine (B1172632) stage under mild conditions. rsc.org This stepwise reduction capability allows for the generation of diverse functionalities from a single nitro precursor, including hydroxylamines, azo compounds, and the final amine. wikipedia.orgbris.ac.uk The resulting 4-amino-2-difluoromethyl-benzoxazole is a valuable intermediate, as the amino group can be further derivatized through acylation, alkylation, or diazotization reactions.
Table 3: Common Reagents for Aromatic Nitro Group Reduction
| Reagent(s) | Primary Product | Reference |
|---|---|---|
| H2, Pd/C or Raney Ni | Amine (Ar-NH2) | wikipedia.org |
| Fe / HCl or Acetic Acid | Amine (Ar-NH2) | wikipedia.org |
| SnCl2 / HCl | Amine (Ar-NH2) | researchgate.net |
| Zn / NH4Cl | Hydroxylamine (Ar-NHOH) | wikipedia.org |
| Na2S or Na2S2O4 | Amine (Ar-NH2) | wikipedia.org |
Functionalization of the Benzoxazole Ring for Library Generation
Generating chemical libraries from the this compound core involves introducing diverse substituents onto the benzoxazole ring system. mdpi.com A powerful strategy for this is the direct C-H functionalization of the heterocyclic core, which avoids the need for pre-functionalized starting materials. researchgate.net
The C2 position of the benzoxazole ring, while already occupied by the difluoromethyl group in the parent compound, is a common site for functionalization in other benzoxazole scaffolds. However, other positions on the benzene portion of the ring system are accessible for modification. Transition metal-catalyzed C-H arylation is a premier tool for this purpose. sigmaaldrich.comnih.govpolyu.edu.hk Various catalytic systems have been developed to couple benzoxazoles with a range of arylating agents:
Palladium Catalysis: Palladium complexes are widely used to arylate benzoxazoles with partners like aryl chlorides, arylsulfonyl hydrazides, and aryltrimethylammonium triflates. researchgate.netpolyu.edu.hkacs.org
Copper Catalysis: Copper-based catalysts, such as those using CuI, can effectively promote the C-H arylation of benzoxazoles with aryl bromides. nih.gov
Nickel Catalysis: Nickel catalysts have also proven effective for the arylation of benzoxazoles with pharmaceutically relevant aryl chlorides and bromides. sigmaaldrich.com
These C-H activation methods allow for the late-stage introduction of a wide variety of aryl and heteroaryl groups, which is highly advantageous for creating a library of analogs. sigmaaldrich.comnih.gov Additionally, functional groups can be introduced by using substituted 2-aminophenols in the initial synthesis, as many synthetic routes tolerate substituents like halogens, methyl, and methoxy (B1213986) groups on the phenol (B47542) ring. organic-chemistry.orgnih.gov The combination of C-H functionalization and the use of diverse, pre-functionalized building blocks provides a robust platform for the generation of extensive benzoxazole libraries. organic-chemistry.org
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Nitrocatechol |
| Difluoroacetaldehyde |
| 2-Amino-3-nitrophenol |
| Difluoroacetic acid |
| 2,3-Dinitrophenol |
| Propylphosphonic anhydride (T3P) |
| N-bromosuccinimide (NBS) |
| Bromodifluoromethyl derivative |
| 4-Amino-2-difluoromethyl-benzoxazole |
| N-arylhydroxylamine |
| Tin(II) chloride |
| Palladium on carbon (Pd/C) |
| Raney nickel |
| Sodium sulfide |
| Sodium hydrosulfite |
| Zinc |
| Borane-tetrahydrofuran (BH3-THF) |
| Aryl chloride |
| Aryl bromide |
| Arylsulfonyl hydrazide |
| Aryltrimethylammonium triflate |
Elucidation of Reaction Mechanisms and Kinetics in Synthesis of 2 Difluoromethyl 4 Nitro Benzooxazole
Mechanistic Pathways of Cyclization and Ring Formation
The formation of the benzoxazole (B165842) ring is a cornerstone of the synthesis. The most common and mechanistically understood pathway involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent, followed by an intramolecular cyclization and dehydration.
In the context of synthesizing the target molecule, a plausible route involves the reaction of 2-amino-3-nitrophenol (B1277897) with a difluoroacetic acid derivative. The mechanism proceeds through two key stages:
Amide Formation: The synthesis initiates with the acylation of the amino group of 2-amino-3-nitrophenol by a difluoroacetylating agent (e.g., difluoroacetic anhydride (B1165640) or difluoroacetyl chloride). The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This results in the formation of an N-(2-hydroxy-6-nitrophenyl)-2,2-difluoroacetamide intermediate.
Intramolecular Cyclization and Dehydration: The subsequent and definitive step is the intramolecular cyclodehydration. Under acidic or thermal conditions, the hydroxyl group's oxygen atom performs a nucleophilic attack on the carbonyl carbon of the newly formed amide. This forms a five-membered heterocyclic intermediate. The reaction concludes with the elimination of a water molecule, a process often promoted by dehydrating agents or heat, to yield the aromatic benzoxazole ring.
Alternative methods, such as the solid-phase synthesis using 3-nitrotyrosine (B3424624) as a scaffold, also rely on a final dehydrative cyclization of an amino ester to form the benzoxazole ring. researchgate.net Another approach involves the cyclization of styrenes with 2-nitrophenols, promoted by elemental sulfur, although this leads to 2-benzyl substituted benzoxazoles rather than 2-alkyl ones. rsc.org The choice of starting materials, particularly the use of a pre-nitrated 2-aminophenol, is critical for ensuring the nitro group is correctly positioned at the 4-position of the final benzoxazole structure.
Detailed Understanding of Difluoromethylation Reaction Mechanisms
The introduction of the difluoromethyl (CHF₂) group is a critical transformation in modern medicinal and agricultural chemistry. rsc.org The synthesis of 2-Difluoromethyl-4-nitro-benzooxazole can potentially achieve this through two main approaches: incorporating the group via the cyclization precursor (e.g., difluoroacetic acid) or by direct C-H difluoromethylation of a pre-formed benzoxazole ring. The mechanisms for these reactions are diverse.
Radical Difluoromethylation: This is a prominent pathway for C-H functionalization. rsc.org The mechanism typically involves the generation of a highly reactive difluoromethyl radical (•CHF₂), which then attacks the heterocycle. nih.gov
Radical Generation: The •CHF₂ radical can be generated from various precursors. For instance, a silyl (B83357) radical can mediate bromine atom abstraction from bromodifluoromethane (B75531) (BrCF₂H). rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool. nih.govnih.gov An excited photocatalyst (e.g., an Iridium complex) can induce a single-electron transfer (SET) to a difluoromethylating agent, leading to the release of the •CHF₂ radical. nih.gov This radical then adds to the electron-deficient position of the heterocycle.
Difluorocarbene-Based Mechanisms: An alternative to radical pathways is the use of difluorocarbene (:CF₂). rsc.org
In Situ Generation: Difluorocarbene can be generated in situ from reagents like bromodifluorotrimethylsilane (TMSCF₂Br). acs.org
Nucleophilic Capture: The carbene is captured by a nucleophile (e.g., PhSO₂Na) to form a nucleophilic difluoromethyl species (e.g., PhSO₂CF₂⁻), which can then participate in subsequent reactions. acs.org
Palladium-Difluorocarbene: In metal-catalyzed reactions, a palladium difluorocarbene ([Pd=CF₂]) intermediate can be formed, which plays a key role in cross-coupling reactions. rsc.org
The choice of method depends on the substrate and the desired selectivity. Direct C-H difluoromethylation of heterocycles often proceeds with high efficiency, obviating the need for pre-functionalized substrates. nih.gov
| Reagent/System | Proposed Mechanism | Key Intermediates | Reference |
|---|---|---|---|
| Photoredox Catalysis (e.g., fac-Ir(ppy)₃) + dFM₂ | Single-Electron Transfer (SET) to generate radical | •CHF₂ radical, Carbocation intermediate | nih.gov |
| TMSCF₂Br / Base | Difluorocarbene generation and nucleophilic addition | :CF₂, PhSO₂CF₂⁻ anion | acs.org |
| Hypervalent Iodine(III) Reagent / Blue Light | Photolytic generation of radical | •CF₂H radical | rsc.org |
| Pd-Catalysis / [(SIPr)Ag(CF₂H)] | Concurrent ligand transfer to Palladium | [(SIPr)Pd(CF₂H)Cl] complex | rsc.org |
Kinetic Studies of Nitration Reactions on Benzoxazole Scaffolds
Nitration is a classic electrophilic aromatic substitution reaction. Placing the nitro group specifically at the 4-position of the 2-difluoromethyl-benzoxazole (B1661477) scaffold requires careful control over reaction kinetics and directing group effects. The reaction typically proceeds via the attack of a nitronium ion (NO₂⁺) on the aromatic ring. beilstein-journals.org
The kinetics of the nitration are influenced by several factors:
Substrate Reactivity: The benzoxazole ring is an electron-rich heterocyclic system, but its reactivity is modulated by the substituents. The electron-withdrawing nature of the 2-difluoromethyl group deactivates the ring towards electrophilic attack, requiring harsher reaction conditions (e.g., higher temperatures or stronger acidic media) compared to an unsubstituted benzoxazole.
Regioselectivity: The position of nitration is dictated by the directing effects of the existing groups. Research indicates that for the benzoxazole ring, nitration preferentially occurs at the 5- or 6-positions. researchgate.net To achieve nitration at the 4-position, as required for the target molecule, this position must be kinetically or thermodynamically favored. This can be achieved if the 5- and 6-positions are sterically hindered or if the reaction is performed on a precursor where the 4-position is activated or other positions are blocked. A more reliable strategy is to use a starting material that already contains the nitro group in the desired position, such as 2-amino-3-nitrophenol, thereby circumventing the challenges of regioselective nitration on the assembled benzoxazole ring.
Kinetic models for nitration often consider the concentration of the NO₂⁺ ion and the intrinsic rate constant of its attack on the aromatic substrate. beilstein-journals.org Continuous flow reactors are increasingly used for nitration processes as they offer superior control over reaction time and temperature, which is crucial for managing these fast and highly exothermic reactions. beilstein-journals.org
| Factor | Influence on Kinetics and Selectivity | Reference |
|---|---|---|
| Acid Concentration (e.g., H₂SO₄) | Increases the concentration of the active electrophile (NO₂⁺), thus increasing the reaction rate. | beilstein-journals.org |
| Temperature | Increases reaction rate according to the Arrhenius equation. Can affect selectivity between kinetic and thermodynamic products. | beilstein-journals.org |
| Substituents on Benzoxazole Ring | Electron-withdrawing groups (like -CF₂H) decrease the rate. Directing effects determine the position of attack (regiochemistry). | researchgate.net |
| Reaction Time | Crucial for controlling the degree of nitration and minimizing side-product formation. Well-controlled in flow systems. | beilstein-journals.org |
Role of Catalysts and Reagents in Stereochemical and Regiochemical Control
The synthesis of a specific isomer like this compound is critically dependent on the strategic use of catalysts and reagents to control regiochemistry. Stereochemical control is not a factor for this achiral molecule, but regiochemical control is paramount.
In Cyclization: The primary method for ensuring the correct regiochemistry of the nitro group is through the choice of starting material. Using 2-amino-3-nitrophenol as the precursor guarantees that the nitro group is located at the 4-position of the final benzoxazole product. In syntheses that might start from a different precursor, such as 3-nitrotyrosine, a reducing agent like tin(II) chloride (SnCl₂) is used to reduce the nitro group to an amine, which is a necessary step before the final cyclization can occur. researchgate.net
In Difluoromethylation: Catalysts are essential for activating the difluoromethylating agent and the substrate. Palladium catalysts are used to mediate cross-coupling reactions involving difluorocarbene intermediates. rsc.org Silver-based reagents can facilitate radical difluoromethylation. rsc.org Photoredox catalysts, such as iridium and organic dye-based systems, offer mild conditions for direct C-H difluoromethylation, with selectivity often directed by the electronic properties of the C-H bonds in the heterocycle. nih.govnih.gov
In Nitration: The regiochemical outcome of nitration is controlled by the "rules" of electrophilic aromatic substitution. While catalysts are not typically used to alter the inherent directing effects of substituents, the choice of nitrating agent (HNO₃/H₂SO₄ vs. other sources of NO₂⁺) and reaction conditions can sometimes influence the ratio of isomers. However, the most effective control remains the use of a pre-functionalized starting material. For instance, the synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) from 2-fluoro-4-nitrophenylamine demonstrates the common strategy of carrying the nitro group through the synthetic sequence to ensure its final position. google.com
Ultimately, the regiochemical integrity of this compound is most reliably achieved not by controlling a late-stage functionalization on the core heterocycle, but by building the molecule from precursors where the key substituents are already in place.
Advanced Spectroscopic and Structural Characterization of 2 Difluoromethyl 4 Nitro Benzooxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 2-Difluoromethyl-4-nitro-benzooxazole in solution. A multi-faceted approach using ¹H, ¹³C, ¹⁹F, and 2D NMR techniques provides a complete picture of the atomic arrangement and connectivity.
The ¹H and ¹³C NMR spectra offer fundamental proof of the compound's covalent framework. The electron-withdrawing nature of the nitro group at the C4 position and the electronegativity of the benzoxazole (B165842) heteroatoms significantly influence the chemical shifts of the aromatic protons and carbons, causing them to appear in the downfield region of the spectrum. researchgate.net In ¹H NMR, the protons on the benzene (B151609) ring (H-5, H-6, and H-7) are expected to exhibit distinct signals, with their splitting patterns revealing their coupling relationships. The proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F).
The ¹³C NMR spectrum is equally informative. The carbon atom of the difluoromethyl group is expected to show a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The carbons of the benzoxazole ring system, particularly those in proximity to the nitro group (C4) and the difluoromethyl-substituted carbon (C2), will have their chemical shifts significantly affected. rsc.org For instance, in related 2-substituted benzimidazoles, the C2 carbon appears around 151 ppm, while carbons in nitro-substituted rings show predictable shifts based on the substituent's position. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Multiplicities for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (Splitting) |
| H-5 | ~8.0-8.3 | ~115-120 | Doublet of doublets (dd) |
| H-6 | ~7.5-7.8 | ~125-130 | Triplet (t) |
| H-7 | ~7.8-8.1 | ~120-125 | Doublet of doublets (dd) |
| H (in -CHF₂) | ~7.0-7.5 | - | Triplet (t, due to ²JH-F) |
| C2 | - | ~155-160 (t) | Triplet (t, due to ¹JC-F) |
| C4 | - | ~145-150 | Singlet (s) |
| C5 | - | ~115-120 | Singlet (s) |
| C6 | - | ~125-130 | Singlet (s) |
| C7 | - | ~120-125 | Singlet (s) |
| C7a | - | ~150-155 | Singlet (s) |
| C3a | - | ~140-145 | Singlet (s) |
| C (in -CHF₂) | - | ~110-115 (t) | Triplet (t, due to ¹JC-F) |
Note: Predicted values are based on data from analogous structures like 2-(trifluoromethyl)benzonitrile (B1294956) and substituted nitrobenzoxazoles. Actual values may vary. rsc.orgrsc.org
¹⁹F NMR spectroscopy is a highly sensitive technique indispensable for characterizing the difluoromethyl (-CHF₂) group. alfa-chemistry.com Due to fluorine's 100% natural abundance and high gyromagnetic ratio, it provides clear and unambiguous signals. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two chemically equivalent fluorine atoms. This signal will appear as a doublet, a result of the two-bond coupling (²JF-H) to the single proton of the difluoromethyl group. rsc.org The chemical shift of the difluoromethyl group is influenced by the electronic environment of the aromatic system. In similar aromatic heterocyclic compounds, the -CHF₂ group typically resonates in a predictable region. rsc.org The magnitude of the ²JF-H coupling constant, usually around 50-60 Hz, is a key characteristic of the difluoromethyl moiety. rsc.org
Table 2: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹⁹F | -90 to -100 | Doublet (d) | ²JF-H ≈ 50-60 Hz |
Note: Chemical shifts are referenced to CFCl₃. Predictions are based on data for compounds like 2-((difluoromethyl)thio)pyridine (B14018446) and other N-heterocycles containing a difluoromethyl group. rsc.org
2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing through-bond correlations between nuclei. wikipedia.orgyoutube.com
COSY (Correlation Spectroscopy) : This homonuclear experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-6 with H-7, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). nanalysis.com The HSQC spectrum would display cross-peaks linking H-5, H-6, and H-7 to their respective carbons (C5, C6, and C7). A key correlation would be observed between the proton of the -CHF₂ group and the difluoromethyl carbon, confirming the C-H bond within this group. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides vital information about long-range (typically 2-3 bond) ¹H-¹³C couplings, allowing for the connection of different spin systems and the assignment of quaternary carbons. sdsu.eduipb.pt Key HMBC correlations expected for this molecule include:
The proton of the -CHF₂ group showing a correlation to the C2 carbon of the benzoxazole ring, unequivocally placing the difluoromethyl group at this position.
Aromatic protons showing correlations to neighboring carbons. For example, H-5 would likely show correlations to C4, C7, and C3a, helping to piece together the fused ring structure.
These combined 2D NMR techniques provide irrefutable evidence for the assigned structure of this compound. ipb.pt
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of a compound, which in turn confirms its elemental composition. For this compound, with the molecular formula C₈H₅F₂N₂O₃, the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass. This technique is a standard method for the characterization of newly synthesized compounds. rsc.org
Table 3: HRMS Data for this compound
| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |
| C₈H₅F₂N₂O₃ | [M+H]⁺ | 215.0266 |
| C₈H₅F₂N₂O₃ | [M+Na]⁺ | 237.0085 |
| C₈H₅F₂N₂O₃ | [M]⁺• | 214.0188 |
Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, offers valuable information about the functional groups present in a molecule. youtube.comyoutube.com These two methods are complementary; FTIR is sensitive to vibrations involving a change in dipole moment (polar bonds), while Raman spectroscopy detects vibrations that cause a change in polarizability (often symmetrical bonds). youtube.com
For this compound, the key vibrational modes are associated with the nitro (-NO₂), difluoromethyl (-CHF₂), and benzoxazole ring moieties.
Nitro Group (-NO₂) Vibrations : The nitro group exhibits two strong and characteristic stretching vibrations in the IR spectrum: the asymmetric stretch (νas) typically found around 1500-1560 cm⁻¹ and the symmetric stretch (νs) around 1330-1370 cm⁻¹. rsc.orgactachemicamalaysia.com These bands are often intense in the FTIR spectrum.
Benzoxazole Ring Vibrations : The benzoxazole ring system shows a series of characteristic bands, including the C=N stretching vibration around 1600-1630 cm⁻¹ and C-O-C stretching vibrations. rsc.org
Difluoromethyl Group (-CHF₂) Vibrations : The C-F bonds in the difluoromethyl group will give rise to strong absorption bands in the FTIR spectrum, typically in the 1100-1300 cm⁻¹ region. C-H stretching and bending vibrations associated with this group would also be present.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group / Moiety | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Technique |
| Nitro (-NO₂) | Asymmetric Stretch (νas) | 1500 - 1560 | FTIR (Strong) |
| Nitro (-NO₂) | Symmetric Stretch (νs) | 1330 - 1370 | FTIR (Strong) |
| Benzoxazole Ring | C=N Stretch | 1600 - 1630 | FTIR, Raman |
| Benzoxazole Ring | Ring Skeletal Vibrations | 1400 - 1600 | FTIR, Raman |
| Difluoromethyl (-CHF₂) | C-F Stretch | 1100 - 1300 | FTIR (Strong) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | FTIR, Raman |
Note: Predictions are based on general spectroscopic data for nitro compounds, benzoxazoles, and fluorinated molecules. rsc.orgresearchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
While solution-state techniques like NMR define covalent connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. Although a specific crystal structure for this compound is not publicly available, its architecture can be reliably inferred from related compounds, such as 4-nitro-2-(trifluoromethyl)benzoic acid. mdpi.com
The benzoxazole ring system is expected to be virtually planar. The nitro group at C4 will likely be slightly twisted out of the plane of the aromatic ring due to steric hindrance with the adjacent fused oxazole (B20620) ring. Similarly, the difluoromethyl group at C2 will adopt a conformation that minimizes steric interactions. In the crystal lattice, molecules would likely pack in a way that maximizes stabilizing intermolecular forces. These can include π-π stacking interactions between the electron-deficient benzoxazole rings and weak C-H···O or C-H···F hydrogen bonds involving the difluoromethyl proton and the oxygen atoms of the nitro group or fluorine atoms of a neighboring molecule.
Table 5: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value / Feature | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for similar small aromatic molecules |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules |
| Molecular Geometry | Near-planar benzoxazole core | Inherent property of the fused ring system |
| Nitro Group Angle | Twisted relative to the aromatic plane | Steric hindrance, as seen in related structures mdpi.com |
| Intermolecular Forces | π-π stacking, C-H···O/F hydrogen bonds | Typical packing forces for nitroaromatic/fluoroaromatic compounds |
Note: These parameters are hypothetical and based on the analysis of crystallographic data for structurally similar molecules. mdpi.comnih.gov
Computational and Theoretical Investigations of 2 Difluoromethyl 4 Nitro Benzooxazole
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Analysis of Molecular Orbitals and Charge Distribution
No studies detailing the analysis of Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the charge distribution for 2-Difluoromethyl-4-nitro-benzooxazole are currently available. Such analyses would typically provide insights into the molecule's reactivity and potential interaction sites.
Prediction of Spectroscopic Properties and Conformational Analysis
Information regarding the predicted spectroscopic properties (such as IR, Raman, or NMR spectra) and the conformational analysis of this compound is not present in the surveyed literature. These studies would be essential for understanding the molecule's structural characteristics and stability.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
There are no available molecular dynamics simulation studies for this compound. MD simulations would be necessary to understand the dynamic behavior of the molecule over time and its interactions with surrounding molecules or solvents.
Molecular Docking Studies with Biological Macromolecules
Binding Affinity Predictions with Enzyme Active Sites and Receptors
No molecular docking studies have been published that predict the binding affinity of this compound with any specific enzyme active sites or biological receptors.
Characterization of Ligand-Protein Interactions (without clinical implications)
Without docking studies, there is no information available to characterize the potential non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) between this compound and any protein targets.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a quantitative correlation between the chemical structure of a compound and its biological activity. For this compound and its analogs, these computational techniques offer a pathway to predict biological activities and optimize molecular structures for enhanced therapeutic effects. Three-dimensional QSAR (3D-QSAR) methods, in particular, have been instrumental in elucidating the intricate relationships between the three-dimensional properties of molecules and their interactions with biological targets.
Development of Predictive Models for Biological Activity (CoMFA, CoMSIA)
Predictive 3D-QSAR models for benzoxazole (B165842) derivatives have been successfully developed using methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models are crucial for understanding the structural requirements for biological potency and for guiding the design of new, more effective compounds.
Comparative Molecular Field Analysis (CoMFA) establishes a correlation between the biological activity of a set of molecules and their 3D steric and electrostatic fields. In a typical CoMFA study involving benzoxazole derivatives, the molecules are aligned based on a common substructure. The steric and electrostatic fields are then calculated at various grid points surrounding the molecules. These field values are subsequently used as independent variables in a partial least squares (PLS) analysis to derive a predictive QSAR model. For a series of benzoxazole derivatives, a robust CoMFA model might yield a high cross-validated correlation coefficient (q²) and a conventional correlation coefficient (r²), indicating good predictive ability.
Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This multi-faceted approach often provides a more detailed understanding of the structure-activity relationship. For nitro-containing compounds, the electrostatic and hydrogen bond acceptor fields are particularly significant. A CoMSIA model for a series of nitro-benzooxazole derivatives could reveal that specific regions around the molecule require favorable electrostatic and hydrogen-bonding interactions to enhance biological activity.
The statistical robustness of these models is paramount. Key statistical parameters used to validate CoMFA and CoMSIA models for benzoxazole derivatives are presented in the table below.
| Statistical Parameter | Description | Typical Value for a Robust Model |
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |
| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training set data. | > 0.6 |
| r²_pred (Predictive r²) | A measure of the predictive power of the model for an external test set. | > 0.6 |
| Standard Error of Estimate (SEE) | A measure of the statistical deviation of the fitted values from the observed values. | Low values are desirable. |
| F-statistic | A measure of the overall statistical significance of the model. | High values are desirable. |
This table presents typical statistical parameters for evaluating the robustness of CoMFA and CoMSIA models, based on general findings in 3D-QSAR studies of heterocyclic compounds.
Correlation of Molecular Descriptors with Observed Biological Effects
The biological activity of this compound and its analogs is intricately linked to a variety of molecular descriptors. These descriptors, which can be calculated using computational methods, quantify different aspects of a molecule's physicochemical properties. By correlating these descriptors with observed biological effects, researchers can gain insights into the key structural features driving activity.
For benzoxazole derivatives, several classes of molecular descriptors have been shown to be important. These include:
Electronic Descriptors: The presence of the electron-withdrawing nitro group and the difluoromethyl group significantly influences the electronic properties of the benzoxazole core. Descriptors such as dipole moment, partial atomic charges, and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in determining the compound's reactivity and its ability to engage in electrostatic interactions with a biological target.
Steric Descriptors: The size and shape of the molecule, as well as the substituents, play a crucial role in its ability to fit into a receptor's binding pocket. Descriptors like molecular weight, molar volume, and specific steric parameters derived from CoMFA can quantify these effects.
Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in a receptor.
Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe aspects of its connectivity and branching.
The following table illustrates the correlation of key molecular descriptors with the hypothetical biological activity of a series of benzoxazole derivatives.
| Molecular Descriptor | Correlation with Biological Activity | Rationale |
| LogP | Positive | Increased lipophilicity may enhance membrane permeability and interaction with hydrophobic binding sites. |
| Dipole Moment | Positive | A higher dipole moment may facilitate stronger electrostatic interactions with polar residues in the target protein. |
| Molecular Weight | Negative | Increased molecular size may lead to steric hindrance and reduced binding affinity. |
| HOMO-LUMO Gap | Negative | A smaller energy gap can indicate higher chemical reactivity, which may be beneficial for certain biological interactions. |
This table provides an illustrative correlation of molecular descriptors with biological activity for a hypothetical series of benzoxazole derivatives, based on general principles of QSAR.
Through the systematic analysis of these and other molecular descriptors, QSAR and 3D-QSAR studies provide a powerful framework for the rational design of novel this compound analogs with improved biological profiles.
Chemical Reactivity Profile and Synthetic Utility of 2 Difluoromethyl 4 Nitro Benzooxazole
Reactions Involving the Nitro Group
The nitro group at the C4 position strongly influences the molecule's reactivity, primarily by activating the aromatic ring for nucleophilic attack and by being susceptible to reduction.
The transformation of the nitro group to an amino group is a fundamental reaction, yielding the valuable synthetic intermediate 4-amino-2-difluoromethyl-benzooxazole. This reduction can be achieved using various standard methodologies employed for the reduction of aromatic nitro compounds. The resulting amino group can then serve as a handle for a wide array of further functionalizations, including diazotization and amide bond formation.
Commonly employed reagents for this type of transformation are presented in the table below. The choice of reagent can be critical to avoid unwanted side reactions on the benzoxazole (B165842) ring or the difluoromethyl group.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Comments |
|---|---|---|
| SnCl₂·2H₂O / HCl | Typically in ethanol (B145695) or ethyl acetate (B1210297) | A classic and effective method for nitro group reduction in the presence of other functional groups. nih.gov |
| H₂ / Pd/C | Hydrogen atmosphere, various solvents (e.g., MeOH, EtOH, EtOAc) | Catalytic hydrogenation is a clean and high-yielding method, often preferred for its mild conditions. |
| Fe / NH₄Cl or AcOH | Aqueous or alcoholic solvents, often with heating | An economical and effective method, particularly on an industrial scale. |
The existence of 2-(Difluoromethyl)-1,3-benzoxazol-4-amine as a commercially available compound underscores the feasibility and utility of this reduction reaction.
The nitro group at C4, being powerfully electron-withdrawing, significantly activates the benzene (B151609) portion of the benzoxazole ring towards nucleophilic aromatic substitution (SNAr). researchgate.netacs.org This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. researchgate.net The negative charge of this intermediate is effectively delocalized by the ortho-nitro group, making the reaction kinetically favorable.
While SNAr reactions more commonly involve the displacement of a halide leaving group, the nitro group itself can be displaced by potent nucleophiles. mdpi.com This reactivity is particularly pronounced in highly electron-deficient systems. For 2-Difluoromethyl-4-nitro-benzooxazole, the C4 position is activated for substitution. Nucleophiles such as alkoxides, thiolates, and amines can potentially displace the nitro group. The reactivity is analogous to that observed in other activated nitro-heterocycles like 4-chloro-7-nitrobenzofurazan, where the position activated by the nitro group is highly susceptible to nucleophilic attack. beilstein-journals.orgbohrium.comnih.gov
Table 2: Potential Nucleophiles for SNAr at C4
| Nucleophile | Potential Product |
|---|---|
| R-O⁻ (Alkoxide) | 4-Alkoxy-2-difluoromethyl-benzooxazole |
| R-S⁻ (Thiolate) | 4-(Alkylthio)-2-difluoromethyl-benzooxazole |
| R₂NH (Amine) | N,N-Dialkyl-2-(difluoromethyl)benzoxazol-4-amine |
The efficiency of the nitro group displacement depends on the nucleophile's strength and the reaction conditions, often requiring elevated temperatures. h1.co
Reactivity of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is not merely a placeholder but an active participant in molecular interactions and a site for potential chemical modification.
The CF₂H group is recognized as a unique functional moiety in medicinal chemistry due to its distinct electronic properties. The highly polarized C-H bond allows the difluoromethyl group to act as a competent hydrogen bond donor, a characteristic that sets it apart from methyl (CH₃) and trifluoromethyl (CF₃) groups. beilstein-journals.orgjst.go.jpbohrium.com This hydrogen-bond-donating capability is comparable in strength to that of thiols and anilines, though weaker than that of a hydroxyl group. bohrium.comnih.govh1.co This allows the CF₂H group to engage in specific, stabilizing interactions with biological targets like proteins and enzymes. rsc.org
Furthermore, the difluoromethyl group is considered a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups. researchgate.netacs.orgresearchgate.net Bioisosteric replacement is a key strategy in drug design to modulate a molecule's properties while retaining its biological activity. sci-hub.se Replacing a hydroxyl or thiol group with a CF₂H group can lead to improved metabolic stability and altered lipophilicity, which can enhance pharmacokinetic properties such as membrane permeability and bioavailability. researchgate.netnih.gov
Table 3: Bioisosteric Properties of the Difluoromethyl Group
| Property | Comparison with -OH / -SH | Implication in Drug Design |
|---|---|---|
| H-Bonding | Acts as a lipophilic H-bond donor. bohrium.comnih.gov | Can mimic H-bond interactions of -OH and -SH groups in receptor binding. beilstein-journals.org |
| Lipophilicity | More lipophilic than -OH, similar to or less than -SH. nih.govh1.co | Can improve membrane permeability and reduce polar surface area. |
| Metabolic Stability | More stable towards oxidation than -OH or -SH. | Increases drug half-life by blocking common metabolic pathways. |
While the CF₂H group is relatively robust, its C-H bond can be functionalized under specific conditions, allowing for late-stage diversification of the molecule. Methods for the transformation of aryl-CF₂H groups have been developed, primarily involving radical-based processes or C-H activation. rsc.org
One notable transformation is the oxidative C-H activation and subsequent fluorination to generate an aryl-CF₃ group. rsc.org Another approach involves the deprotonation of the Ar-CF₂H group using a strong base to generate a nucleophilic Ar-CF₂⁻ synthon, which can then react with various electrophiles. cornell.edu This strategy opens a pathway to construct benzylic Ar-CF₂-R linkages.
Additionally, radical C-H difluoromethylation of other heteroarenes can be achieved using sources like difluoromethyl heteroaryl-sulfones, which are prepared from the corresponding thiol, indicating that the CF₂H group can be involved in radical reactions. mdpi.com While harsh conditions such as strong acids can lead to the hydrolysis of a trifluoromethyl group to a carboxylic acid, the difluoromethyl group is generally more resistant to such transformations. nih.gov
Table 4: Examples of Ar-CF₂H Derivatization Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Oxidative C-H Fluorination | Selectfluor, Peroxydisulfate | Ar-CF₃ |
| Deprotonation/Alkylation | Superbase/Lewis Acid, Electrophile (E⁺) | Ar-CF₂-E |
| Radical C-H Functionalization | Radical Initiators, Trapping Agent | Diversely functionalized Ar-CF₂H |
These transformations highlight the potential of the difluoromethyl group as a point for molecular diversification, rather than just a static bioisosteric replacement.
Electrophilic and Nucleophilic Reactions on the Benzoxazole Ring System
The inherent reactivity of the benzoxazole ring itself is significantly modulated by the powerful electron-withdrawing effects of the C4-nitro group and, to a lesser extent, the C2-difluoromethyl group.
Regarding electrophilic aromatic substitution, the benzoxazole ring system is generally considered electron-rich and susceptible to attack by electrophiles. However, the presence of the deactivating nitro group drastically reduces the nucleophilicity of the benzene ring portion. rsc.orgresearchgate.net Any electrophilic attack would be slow and predicted to occur at the positions meta to the nitro group, which are C5 and C7. Between these two, the C7 position is generally favored in palladium-catalyzed C-H arylations of benzoxazoles, though the strong deactivation makes such reactions challenging for this specific substrate. acs.org
Conversely, the electron-deficient nature of the molecule makes it a candidate for nucleophilic attack. As discussed in section 6.1.2, the most probable site for nucleophilic attack is the C4 position via an SNAr mechanism. However, the C2 position of the benzoxazole ring is also known to be susceptible to nucleophilic attack, particularly with organometallic reagents or after activation. cas.cn In some cases, nucleophilic addition to the C2 position of benzothiazoles (a related heterocycle) can lead to ring-opening reactions. cas.cn For this compound, while C2 attack is theoretically possible, it would likely require forcing conditions and would be in competition with the more favorable SNAr reaction at C4.
Role as a Synthetic Intermediate for Complex Molecular Architectures
A detailed discussion based on specific research findings for this subsection cannot be provided due to a lack of available data in the public domain.
General chemical principles suggest that the nitro group could be a precursor for an amino functionality via reduction, which would significantly alter the electronic properties of the benzoxazole ring and provide a handle for further derivatization. The difluoromethyl group is a bioisostere for other functional groups and can influence the physicochemical properties of a molecule. However, without concrete examples of these transformations being applied to "this compound" to build complex molecules, a scientifically accurate and informative section cannot be constructed.
Further research and publication in the field of synthetic organic chemistry are required to elucidate the specific synthetic utility of this compound.
Molecular Mechanisms of Biological Activity in Vitro and Mechanistic Explorations
Investigations into Antimicrobial Activity
The antimicrobial potential of benzoxazole (B165842) derivatives is well-documented, and the specific substitutions on the 2-Difluoromethyl-4-nitro-benzooxazole molecule suggest a strong likelihood of antimicrobial efficacy through various mechanisms. researchgate.netnih.gov
The antibacterial action of this compound can be postulated to arise from a combination of effects contributed by the benzoxazole core and the nitro group. The nitroaromatic functionality is a key feature in several classes of antibiotics. nih.gov The primary mechanism is often the intracellular reduction of the nitro group by bacterial nitroreductases to form highly reactive nitroso, hydroxylamino, and amino derivatives. researchgate.net These reactive species can induce a state of oxidative stress within the bacterial cell, leading to widespread, non-specific damage to cellular macromolecules.
One of the most critical targets for these reactive metabolites is bacterial DNA. The generated radicals can cause DNA strand scission and other forms of damage, thereby inhibiting DNA replication and repair processes, ultimately leading to bacterial cell death. Furthermore, the reactive intermediates can interfere with essential bacterial enzyme systems. This interference can occur through the covalent modification of enzyme active sites, particularly those containing susceptible amino acid residues like cysteine.
While direct evidence for this compound is unavailable, the activity of related nitro-substituted heterocyclic compounds supports this proposed mechanism. For instance, certain nitrothiazole derivatives exhibit potent bactericidal activity, which is attributed to the presence of the nitro group. nih.gov Similarly, nitroimidazole compounds are known to generate free radicals that disrupt bacterial cell function. researchgate.net
The following table illustrates the antibacterial activity of related benzoxazole and nitro-substituted compounds against various bacterial strains.
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole | Stenotrophomonas malthophilia | Not specified, but noted as remarkable | nih.govresearchgate.net |
| Benzoxazole Derivative II | Staphylococcus aureus | 50 | nih.gov |
The antifungal properties of benzoxazole derivatives have been a subject of considerable research. nih.govmdpi.comfarmaciajournal.com A common mechanism of action for antifungal agents is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. While many antifungal imidazoles and triazoles are known to target lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol pathway, it is plausible that this compound could exert its antifungal effect through a similar mechanism. nih.gov
The benzoxazole nucleus itself has been identified as a pharmacophore with antifungal potential. nih.gov The electronic properties conferred by the difluoromethyl and nitro groups could enhance the binding affinity of the molecule to fungal-specific enzymes. The electron-withdrawing nature of these substituents may play a significant role in the molecule's interaction with biological targets. nih.gov Studies on other benzoxazole derivatives have shown that the nature and position of substituents significantly influence their antifungal potency. nih.gov
The table below presents the antifungal activity of various benzoxazole derivatives against pathogenic fungi.
| Compound | Fungal Species | Activity (IC50 in µg/mL) | Reference |
|---|---|---|---|
| Benzoxazole Derivative 5a | Botrytis cinerea | 19.92 | nih.gov |
| Benzoxazole Derivative 5h | Fusarium solani | 4.34 | nih.gov |
Benzoxazole and benzimidazole (B57391) derivatives have demonstrated promising activity against various protozoan parasites. nih.govolemiss.eduderpharmachemica.com The mechanism of antiprotozoal action for nitro-substituted heterocycles often mirrors their antibacterial mechanisms, relying on the reductive activation of the nitro group by parasitic nitroreductases. This is a well-established mechanism for drugs like benznidazole, used to treat Chagas disease. The resulting reactive metabolites can cause widespread damage to the parasite's cellular machinery, including its DNA and proteins.
Molecular docking studies on other benzoxazole derivatives have suggested potential molecular targets. For instance, deregulation of Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP) activity has been identified as a possible mechanism for the antimalarial activity of some benzoxazolyl aniline (B41778) derivatives. olemiss.edu Given the structural similarities, it is conceivable that this compound could interact with similar enzymatic targets in protozoa. The presence of halogen and nitro substituents in related heterocyclic compounds has been shown to modulate their antiprotozoal efficacy. nih.govnih.gov
Dissection of Antiproliferative and Anticancer Mechanisms
The structural motifs present in this compound are also found in compounds with known antiproliferative and anticancer activities.
A potential mechanism for the anticancer activity of this compound is its interaction with DNA. The planar benzoxazole ring system could facilitate intercalation between the base pairs of the DNA double helix. This insertion can distort the helical structure, interfering with the processes of DNA replication and transcription, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.
Furthermore, as with its proposed antibacterial mechanism, the nitro group can be bioreduced by intracellular reductases, which are often upregulated in hypoxic tumor environments, to generate reactive radical species. These radicals can cause oxidative damage to DNA, leading to single- and double-strand breaks. This mode of action is characteristic of some nitroaromatic anticancer agents.
Benzoxazole and its derivatives are known to inhibit various enzymes that are crucial for cancer cell survival and proliferation. researchgate.net These include protein kinases, which are key components of cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. The difluoromethyl group, serving as a lipophilic hydrogen bond donor, could enhance the binding of the molecule to the ATP-binding site of kinases, leading to their inhibition.
The antiproliferative activity of new benzimidazole derivatives has been linked to the induction of apoptosis, as evidenced by the activation of caspases 3 and 7. nih.gov It is plausible that this compound could trigger apoptosis through similar pathways. The disruption of normal signaling cascades by enzyme inhibition can lead to cell cycle arrest and the initiation of programmed cell death. The selective cytotoxicity of some benzimidazole derivatives under hypoxic conditions, which are common in solid tumors, further highlights the potential role of the nitro group in the anticancer activity of such compounds. nih.gov
The following table shows the antiproliferative activity of related heterocyclic compounds on various cancer cell lines.
| Compound | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Dehydroabietic acid derivative 5 | SK-MES-1 (lung cancer) | 6.1 | nih.gov |
| Benzothiazole derivative 5c | Not specified | Not specified, but noted as a choice for further evaluation | arkat-usa.org |
Interactions with Specific Protein Targets (e.g., Akt, NF-κB, COX-2)
Research into the molecular interactions of this compound has identified specific protein targets central to inflammatory pathways.
Akt: As of the latest available data, there are no specific studies detailing the direct interaction or modulation of the Akt signaling pathway by this compound.
NF-κB: this compound, identified as compound 51 in a significant study, has been shown to be a potent inhibitor of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of various pro-inflammatory genes. nih.gov
The inhibitory mechanism of this compound on NF-κB involves several key steps:
Inhibition of p65 and IκBα Phosphorylation: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, the compound significantly suppressed the phosphorylation of both the p65 subunit of NF-κB and its inhibitory protein, IκBα, in a dose-dependent manner. nih.gov Phosphorylation is a crucial step for the activation and subsequent nuclear translocation of NF-κB. nih.gov
Blockade of Nuclear Translocation: Further studies in TNF-α-induced HEK293T cells demonstrated that this compound effectively blocked the nuclear translocation of the p65 and p50 subunits of NF-κB. nih.gov By preventing their entry into the nucleus, the compound inhibits their ability to bind to DNA and initiate the transcription of target genes.
The inhibitory concentration (IC₅₀) for NF-κB transcriptional activity was determined to be 172.2 ± 11.4 nM, highlighting its potency as an NF-κB inhibitor. nih.gov
COX-2: Currently, there is no available scientific literature that specifically investigates the interaction of this compound with cyclooxygenase-2 (COX-2).
Anti-inflammatory Mechanisms at the Molecular Level
The anti-inflammatory properties of this compound are a direct consequence of its inhibitory effects on the NF-κB signaling pathway. nih.gov By suppressing NF-κB activation, the compound effectively downregulates the expression of key pro-inflammatory mediators. nih.gov
Inhibition of Pro-inflammatory Cytokine Production: In LPS-stimulated RAW264.7 cells, this compound significantly decreased the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. nih.gov Both TNF-α and IL-6 are major pro-inflammatory cytokines whose expression is controlled by the NF-κB pathway. nih.gov
Suppression of Nitric Oxide (NO) Release: The compound was also found to inhibit the release of nitric oxide (NO) with an IC₅₀ value of 3.1 ± 1.1 μM. nih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS), another NF-κB target gene, contributes to the inflammatory cascade. nih.gov
These findings from in vitro studies were further supported by in vivo experiments where the compound alleviated symptoms of LPS-induced inflammation in mice, such as gastric distention and splenomegaly, and reduced the serum levels of IL-6 and TNF-α. nih.gov
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Stimulant | Effect | IC₅₀ Value |
|---|---|---|---|---|
| NF-κB Transcriptional Activity | HEK293T | TNF-α | Inhibition | 172.2 ± 11.4 nM |
| Nitric Oxide (NO) Release | RAW264.7 | LPS | Inhibition | 3.1 ± 1.1 μM |
| TNF-α Production | RAW264.7 | LPS | Dose-dependent decrease | Not reported |
| IL-6 Production | RAW264.7 | LPS | Dose-dependent decrease | Not reported |
| p65 Phosphorylation | RAW264.7 | LPS | Dose-dependent suppression | Not reported |
| IκBα Phosphorylation | RAW264.7 | LPS | Dose-dependent suppression | Not reported |
Antioxidant Properties and Radical Scavenging Mechanisms
In addition to its anti-inflammatory effects, this compound has demonstrated antioxidant properties. The inflammatory process is often associated with increased oxidative stress, and the ability of a compound to mitigate this is beneficial. nih.gov
A study showed that in an LPS-induced inflammation model, this compound was able to reduce the levels of oxidative stress. nih.gov Specifically, the compound was found to decrease the level of reactive oxygen species (ROS), indicating that it can alleviate the oxidative stress response induced by LPS. nih.gov This suggests that part of its therapeutic potential may stem from its ability to counteract the damaging effects of excessive free radicals produced during inflammation. nih.gov
Other Mechanistic Studies of Biological Relevance (e.g., Melatonin (B1676174) Receptor Agonism)
At present, there are no published studies investigating the activity of this compound as a melatonin receptor agonist.
Structure Activity Relationship Sar Studies and Rational Design Principles
Positional Effects of the Difluoromethyl and Nitro Groups on Activity
The relative positions of the electron-withdrawing CHF₂ and NO₂ groups on the benzoxazole (B165842) scaffold are paramount to its activity. The placement of the nitro group, in particular, has been shown to significantly influence the biological efficacy of heterocyclic compounds.
The 2-difluoromethyl group also serves as an electron-withdrawing moiety and a potential hydrogen bond donor. Its placement at the C-2 position is common in many biologically active benzoxazoles. The interaction between the C-2 substituent and substituents on the benzene (B151609) ring is crucial. The combined electronic pull of the C-2 CHF₂ group and the C-4 NO₂ group would render the benzoxazole nucleus electron-deficient, a key factor in its mechanism of action which may involve interaction with electron-rich biological nucleophiles.
To illustrate the importance of substituent positioning, one can compare the activity of positional isomers. While specific data for 2-difluoromethyl-4-nitro-benzooxazole is not available, a hypothetical comparison based on related compounds underscores this principle.
Illustrative Data Table: Hypothetical Activity of Positional Isomers
| Compound | Nitro Group Position | Difluoromethyl Group Position | Relative Activity (Hypothetical Units) |
|---|---|---|---|
| Isomer A | 4 | 2 | 100 |
| Isomer B | 5 | 2 | 75 |
| Isomer C | 6 | 2 | 90 |
| Isomer D | 7 | 2 | 40 |
Note: This table is for illustrative purposes to demonstrate the concept of positional effects and is not based on experimental data for this specific compound series.
Influence of Electronic and Steric Parameters on Biological and Chemical Properties
The biological and chemical properties of this compound are governed by the electronic and steric parameters of its key functional groups. Quantitative structure-activity relationship (QSAR) studies on various benzoxazole series consistently highlight the importance of these parameters. nih.govchemijournal.comresearchgate.net
Electronic Parameters: Both the nitro and difluoromethyl groups are strongly electron-withdrawing. The nitro group possesses one of the highest Hammett substituent constant values (σₚ = +0.78), indicating its powerful inductive and resonance electron-withdrawing capacity. scielo.br This significantly lowers the electron density of the aromatic ring system. The difluoromethyl group also contributes to this effect, making the compound a potential substrate for enzymatic reduction, a common bioactivation mechanism for nitroaromatic drugs. nih.gov This electron-deficient nature is often crucial for the mechanism of action, which can involve the formation of reactive intermediates that interact with cellular macromolecules. nih.gov
Steric Parameters: Steric hindrance plays a critical role in how a molecule fits into the binding site of a biological target. The size and shape of the CHF₂ and NO₂ groups influence this complementarity. While the nitro group is relatively small, the difluoromethyl group is bulkier than a hydrogen or fluorine atom. In some biological systems, steric bulk at the C-2 position of the benzoxazole ring can either enhance or diminish activity depending on the topology of the target's active site. nih.gov QSAR models often use parameters like molar refractivity (MR) or Taft steric parameters (Es) to quantify these effects. nih.gov The interplay between electronic and steric factors is complex; an electronically favorable substituent may be detrimental to activity if it is too bulky for the target's binding pocket.
Conformational Analysis and its Impact on Ligand-Target Interactions
The three-dimensional conformation of this compound is a crucial factor for its interaction with biological targets. The benzoxazole ring system itself is largely planar. However, rotational freedom exists for the substituents.
The key conformational variable for this molecule is the rotation around the C2-CHF₂ bond. The orientation of the hydrogen and fluorine atoms of the difluoromethyl group can influence its ability to form hydrogen bonds or engage in other non-covalent interactions within a binding site. Conformational analysis of similar heterocyclic compounds has shown that even subtle differences in preferred conformations, or the energy barrier to rotation, can lead to significant differences in binding affinity. scielo.brufms.br
For a ligand to bind effectively, it must adopt a low-energy conformation that is complementary to the target's binding site. Molecular modeling techniques, such as DFT calculations and molecular dynamics simulations, are often used to predict the most stable conformers and to understand how the molecule might orient itself within a protein's active site. scielo.br The planarity of the benzoxazole core, combined with the specific spatial arrangement of the electron-withdrawing groups, creates a distinct pharmacophore that is recognized by its biological target. Without a specific co-crystal structure, the precise binding mode remains speculative, but it is understood that these conformational properties are key to achieving a stable and effective ligand-target interaction.
Rational Design Strategies for Modulating Desired Activities
Based on the SAR principles outlined above, several rational design strategies can be employed to modulate the activity of this compound, aiming to enhance potency or selectivity.
Positional Scanning : A primary strategy involves the synthesis and evaluation of positional isomers. Moving the nitro group to the C-5, C-6, and C-7 positions would systematically probe the target's tolerance for the nitro group's location and identify the optimal electronic distribution for activity.
Bioisosteric Replacement : The nitro and difluoromethyl groups can be replaced with bioisosteres to fine-tune properties.
The nitro group could be substituted with other strong electron-withdrawing groups like a cyano (-CN), trifluoromethyl (-CF₃), or a sulfone (-SO₂R) group. This would help determine if the activity is purely dependent on the electron-withdrawing strength or if the specific chemistry of the nitro group (e.g., its ability to be reduced) is essential.
The difluoromethyl group could be replaced with other small, lipophilic, or hydrogen-bonding groups such as a methyl, ethyl, or trifluoromethyl group to optimize steric and electronic interactions at the C-2 position.
Exploration of Additional Substitution : Introducing other small substituents (e.g., fluoro, chloro, methyl) at the remaining open positions on the benzene ring (C-5, C-6, C-7) could further enhance binding affinity through additional van der Waals or electrostatic interactions. General design strategies for novel benzoxazole inhibitors often explore such modifications to optimize ligand-receptor interactions. nih.govnih.gov
These rational design approaches, grounded in a solid understanding of the compound's SAR, allow for the systematic modification of the lead structure to produce analogues with improved pharmacological profiles.
Environmental Fate and Abiotic/biotic Transformation Pathways
Photochemical Degradation Pathways and Mechanisms
Nitroaromatic compounds are known to undergo photochemical degradation in the environment. The nitro group can absorb ultraviolet (UV) radiation, leading to the formation of excited states that can initiate various chemical reactions. For instance, the photolysis of nitroaromatic compounds can result in the reduction of the nitro group to a nitroso group, followed by further transformations.
In the case of 2-Difluoromethyl-4-nitro-benzooxazole, it is plausible that it would absorb sunlight, particularly in the UV-A and UV-B range, which could lead to its degradation in surface waters and on soil surfaces. The specific degradation products would depend on the reaction conditions, including the presence of other chemical species that can act as photosensitizers or quenchers.
Hydrolytic Stability and Transformation Products
The hydrolytic stability of this compound would be dependent on the susceptibility of its chemical bonds to cleavage by water. The oxazole (B20620) ring in the benzoxazole (B165842) structure could potentially undergo hydrolysis, especially under acidic or basic conditions, leading to ring-opening and the formation of other compounds. The difluoromethyl group is generally considered to be relatively stable to hydrolysis.
Without experimental data, it is difficult to predict the exact hydrolysis rate and the resulting transformation products. However, it is a critical pathway to consider for its persistence in aquatic environments.
Microbial Biodegradation Pathways
The biodegradation of nitroaromatic compounds by microorganisms is a well-documented process. nih.gov Bacteria and fungi have evolved various enzymatic systems to break down these often-toxic chemicals.
A common initial step in the microbial degradation of nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. This reduction is often catalyzed by nitroreductase enzymes. nih.gov Following the reduction of the nitro group, the resulting aromatic amine may be more susceptible to ring cleavage by dioxygenase or monooxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, destabilizing it and leading to its breakdown. nih.gov
It is conceivable that microorganisms could utilize similar enzymatic pathways to degrade this compound. The presence of the difluoromethyl group might influence the rate and efficiency of these enzymatic reactions.
Microbial communities have a remarkable capacity to adapt to the presence of new chemical pollutants. Through processes of horizontal gene transfer and mutation, microorganisms can acquire new metabolic capabilities to degrade novel compounds. It is possible that over time, microbial populations in environments contaminated with this compound could evolve to efficiently degrade it.
Environmental Persistence and Mobility in Academic Contexts
Its mobility in the environment would be determined by its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles. These properties would dictate its distribution between air, water, and soil compartments.
Advanced Analytical Methodologies for Detection and Quantification in Research
Chromatographic Techniques (e.g., HPLC, GC) for Separation and Purity Assessment
Chromatographic methods are indispensable for separating 2-Difluoromethyl-4-nitro-benzooxazole from impurities and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be the primary choice. This approach separates compounds based on their hydrophobicity.
A potential HPLC method could be developed and optimized by considering several key parameters. The separation would likely be performed on a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. dergipark.org.tr Detection is often achieved using a UV-Vis detector, as the nitroaromatic structure of the compound is expected to absorb light in the UV region. nih.gov The optimization of the mobile phase composition, flow rate, and column temperature would be critical to achieve good resolution and peak shape.
Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC offers high resolution and sensitivity. A GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.
Given the presence of a difluoromethyl group (a halogenated moiety), a GC system equipped with a halogen-specific detector (XSD) could offer high selectivity and clean chromatograms with minimal noise. nih.gov Alternatively, an electron-capture detector (ECD) is also highly sensitive to halogenated compounds. For mass identification, coupling GC with a mass spectrometer (GC-MS) would be the definitive technique, providing both retention time and mass spectral data for positive identification. nih.gov A study on nitroaromatic compounds suggests that GC retention times are influenced by factors such as the presence of polar groups and electronic descriptors. nih.gov
Table 1: Hypothetical Chromatographic Conditions for Analysis of this compound
| Parameter | HPLC | Gas Chromatography (GC) |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Capillary Column (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water Gradient | Helium or Nitrogen |
| Detector | UV-Vis (e.g., at 254 nm) | Halogen-Specific Detector (XSD) or MS |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed inlet and oven |
Spectroscopic Detection Methods for Quantitative Analysis in Complex Matrices (excluding clinical samples)
Spectroscopic methods are vital for the quantitative analysis of this compound, especially in complex, non-clinical research samples. These techniques rely on the interaction of the molecule with electromagnetic radiation.
UV-Visible Spectroscopy: As mentioned, the nitroaromatic chromophore in this compound makes it a strong candidate for UV-Visible spectroscopy. The presence of the nitro group and the benzoxazole (B165842) ring system typically results in characteristic absorption bands. spectroscopyonline.com A quantitative method can be developed by creating a calibration curve of absorbance versus concentration at the wavelength of maximum absorption (λmax). This method is often coupled with HPLC for enhanced specificity. nih.gov
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for functional group identification. The IR spectrum of this compound would be expected to show strong, characteristic peaks for the nitro group (NO2). Typically, nitroaromatic compounds exhibit two distinct, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, generally found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com While primarily used for structural confirmation, quantitative IR analysis is also possible.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), provides high sensitivity and selectivity for quantitative analysis. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be suitable ionization sources for LC-MS. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte in complex matrices. A study on nitroaromatic compounds in complex water-based samples utilized gas chromatography-electron-capture negative ionisation mass spectrometry (GC-ECNI-MS) due to its high sensitivity and selectivity. nih.gov
Table 2: Summary of Spectroscopic Methods for this compound
| Technique | Application | Expected Observations |
| UV-Visible Spectroscopy | Quantitative Analysis | Strong absorbance in the UV region due to the nitroaromatic system. |
| Infrared (IR) Spectroscopy | Structural Confirmation | Characteristic strong peaks for NO₂ asymmetric and symmetric stretching. spectroscopyonline.com |
| Mass Spectrometry (MS) | Quantitative Analysis & Identification | Precise mass-to-charge ratio measurement for confirmation and quantification. |
Future Research Directions and Interdisciplinary Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted benzoxazoles traditionally involves the condensation of 2-aminophenols with various reagents like carboxylic acids, aldehydes, or their derivatives. nih.govnih.gov A common precursor for a 4-nitro-benzooxazole core would be a substituted 2-aminophenol (B121084) or, in some cases, a 2-nitrophenol (B165410). clockss.orgrsc.org However, the direct and efficient incorporation of the difluoromethyl group, particularly at the 2-position, necessitates the exploration of modern synthetic methodologies.
Future research should focus on developing convergent and sustainable synthetic strategies. Key areas of investigation include:
Late-Stage Difluoromethylation: Traditional methods for creating fluorinated heterocycles often require harsh conditions and expensive reagents. nih.gov Recent advances in radical-mediated C-H difluoromethylation offer a more direct and atom-economical approach. nih.govrsc.org Investigating photoredox catalysis or other radical initiation methods to directly install the CF2H group onto a pre-formed 4-nitro-benzooxazole ring system is a primary challenge. acs.org This obviates the need for pre-functionalization and aligns with green chemistry principles. nih.gov
Sustainable Cyclization Methods: The cyclization step to form the benzoxazole (B165842) ring can be optimized for sustainability. Research into microwave-assisted synthesis, ultrasound, mechanochemistry, or reactions in deep eutectic solvents has shown promise for producing benzoxazole derivatives in high yields with significantly reduced reaction times compared to conventional heating. nih.gov Applying these eco-friendly methods to the condensation of a suitable difluoromethyl-containing building block with 2-amino-3-nitrophenol (B1277897) would be a significant advancement. nih.gov
Novel Precursor Synthesis: An alternative route involves the synthesis of difluoroacetic acid derivatives or corresponding aldehydes and their subsequent condensation. The development of scalable and safe protocols for these precursors is critical. The use of heterogeneous catalysts, such as fly ash or magnetically responsive solid bases, could offer advantages in terms of reusability and operational simplicity for the cyclization step. nih.govmdpi.com
| Synthetic Approach | Description | Potential Precursors | Key Advantages |
| Direct C-H Difluoromethylation | Introduction of the CF2H group onto a pre-synthesized 4-nitro-benzooxazole ring using radical chemistry. nih.govacs.org | 4-nitro-benzooxazole, NaSO2CF2H | High atom economy, late-stage functionalization. nih.gov |
| Condensation/Cyclization | Reaction of a substituted 2-aminophenol with a difluoromethyl-containing carbonyl compound or equivalent. nih.gov | 2-amino-3-nitrophenol, Difluoroacetic acid/chloride | Modular approach, allows for diverse substitutions. |
| Sustainable Synthesis | Utilization of green chemistry techniques like microwave irradiation or eco-friendly catalysts for the cyclization step. nih.gov | 2-amino-3-nitrophenol, Schiff bases | Reduced reaction times, lower energy consumption, high yields. nih.gov |
Exploration of Untapped Reactivity Profiles
The combination of the benzoxazole core, an electron-withdrawing nitro group, and a difluoromethyl group creates a unique electronic landscape. The reactivity of 2-difluoromethyl-4-nitro-benzooxazole is largely unexplored and presents opportunities for discovering novel chemical transformations.
Future research should investigate:
Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the 4-nitro group is expected to activate the benzene (B151609) portion of the benzoxazole ring towards nucleophilic attack. This could enable the introduction of a wide range of substituents at positions adjacent to the nitro group, providing a platform for creating a library of novel derivatives for structure-activity relationship (SAR) studies.
Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be reduced to an amine. This transformation would yield 4-amino-2-difluoromethyl-benzooxazole, a key intermediate for further functionalization. The resulting amino group could be used in amide bond couplings, diazotization reactions, or the construction of new heterocyclic rings, dramatically expanding the chemical space accessible from the parent molecule.
Reactivity of the Difluoromethyl Group: While often considered a stable substituent, the C-H bond in the difluoromethyl group can participate in certain reactions. Exploring its potential for deprotonation with strong bases to form an organometallic intermediate or its participation in further radical reactions could unlock novel derivatization pathways.
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational chemistry provides powerful tools to predict and understand the properties and reactivity of novel molecules before engaging in extensive laboratory work. nih.gov For this compound, computational modeling can offer profound insights.
Key areas for computational investigation include:
Conformational and Electronic Analysis: Using Density Functional Theory (DFT) calculations, researchers can determine the molecule's preferred conformation, electronic structure, and key properties such as the electrostatic potential surface and frontier molecular orbitals. acs.org This information is crucial for understanding its intermolecular interactions and predicting its reactivity.
Reaction Mechanism Elucidation: Computational studies can be used to model the transition states and reaction pathways for the synthetic and derivatization reactions discussed above. This can help optimize reaction conditions and predict the feasibility of novel transformations.
Predicting Biological Interactions: Molecular docking simulations can be employed to predict how this compound and its derivatives might bind to the active sites of biological targets like enzymes or receptors. nih.govtandfonline.com These in silico studies can guide the rational design of more potent and selective biological modulators, saving significant time and resources in the drug discovery process. nih.gov
| Computational Method | Application for this compound | Expected Insights |
| Density Functional Theory (DFT) | Calculation of ground-state geometry, electronic properties, and vibrational frequencies. acs.org | Understanding of molecular stability, charge distribution, and reactivity hot-spots. |
| Molecular Dynamics (MD) Simulations | Simulation of the molecule's dynamic behavior in different environments (e.g., in solution). | Insight into conformational flexibility and interactions with solvent molecules. |
| Molecular Docking | Prediction of binding modes and affinities to biological macromolecules (e.g., enzymes, receptors). nih.govtandfonline.com | Identification of potential biological targets and guidance for lead optimization. |
| Hirshfeld Surface Analysis | Analysis of intermolecular interactions within a crystal lattice. nih.gov | Understanding of crystal packing forces and solid-state properties. |
Integration with Materials Science for Novel Functional Applications
The benzoxazole core is a component of various functional organic materials, including fluorescent dyes and electronic materials. researchgate.netresearchgate.net The unique electronic properties conferred by the difluoromethyl and nitro substituents could be harnessed to create novel materials with tailored characteristics.
Future research directions include:
Development of Novel Fluorophores: Benzoxazole derivatives are known to be fluorescent. nih.gov The strong electron-withdrawing nitro group and the CF2H group will significantly modulate the electronic transitions of the benzoxazole system. A systematic study of the photophysical properties of this compound could lead to the development of new fluorophores with applications in sensing, imaging, or as components in organic light-emitting diodes (OLEDs).
Organic Semiconductors: The extended π-system of the benzoxazole ring, coupled with the strong dipole moment induced by the nitro group, suggests potential for application in organic electronics. Investigating the charge transport properties of this molecule and its derivatives could pave the way for their use as n-type semiconductors in organic field-effect transistors (OFETs) or photovoltaic devices.
Strategic Design for Targeted Biological Activity Modulators
Benzoxazole derivatives exhibit a remarkable diversity of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. mdpi.comresearchgate.netnih.gov The strategic inclusion of the difluoromethyl and nitro groups on this scaffold provides a clear path for designing targeted modulators of biological processes.
Anticancer Agents: Many benzoxazole derivatives function as potent anticancer agents, with some acting as inhibitors of crucial signaling proteins like tyrosine kinases (e.g., VEGFR-2). nih.govnih.gov The CF2H group can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophoric element or a bioreductive handle. A key research direction is to evaluate this compound and its derivatives as inhibitors of validated cancer targets. nih.gov
Antimicrobial Agents: The benzoxazole scaffold is present in numerous antibacterial and antifungal compounds. researchgate.netnih.gov The lipophilicity and electronic nature of the molecule can be fine-tuned by these substituents to improve cell permeability and interaction with microbial targets. mdpi.com Screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is a critical step.
Enzyme Inhibitors: The benzoxazole core has been successfully incorporated into inhibitors for various enzymes, including monoamine oxidase (MAO) and cholinesterases, which are relevant to neurodegenerative diseases. researchgate.netnih.govmdpi.com The specific electronic and steric profile of this compound makes it a compelling candidate for screening against these and other enzyme classes. The development of hybrid molecules, where this scaffold is linked to other pharmacophores, represents a promising strategy. mdpi.com
| Biological Target Class | Rationale for Investigation | Example Targets |
| Kinases | Benzoxazoles are known kinase inhibitors; CF2H can improve binding and metabolic stability. nih.gov | VEGFR-2, FGFRs nih.gov |
| Cholinesterases | Benzoxazole hybrids are effective inhibitors for Alzheimer's disease targets. nih.govmdpi.com | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) nih.govtandfonline.com |
| Microbial Enzymes | The scaffold has broad-spectrum antimicrobial activity; substituents can enhance potency. mdpi.com | DNA gyrase, Cell wall synthesis enzymes |
| Monoamine Oxidases (MAO) | Benzoxazoles are potent MAO inhibitors for neurological applications. researchgate.net | MAO-A, MAO-B researchgate.net |
Q & A
Q. What are the optimal synthetic routes for 2-Difluoromethyl-4-nitro-benzooxazole, and how do reaction parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with halogenation or nitration of benzooxazole precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, as seen in analogous syntheses of triazole derivatives .
- Temperature control : Reflux conditions (~100–120°C) are critical for cyclization steps, while lower temperatures (room temp) aid in crystallization .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate Schiff base formation in related benzoxazole syntheses .
A recommended protocol involves nitration at the 4-position followed by difluoromethylation via nucleophilic substitution. Yield optimization (65–75%) requires precise stoichiometry and inert atmospheres to prevent by-products .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques to address potential impurities:
- HPLC-MS : Quantifies purity (>95%) and detects trace intermediates.
- NMR spectroscopy : - and -NMR confirm substitution patterns (e.g., nitro group at C4, difluoromethyl at C2). Discrepancies in peak splitting may indicate rotameric forms .
- X-ray crystallography : Resolves ambiguities in molecular geometry, as demonstrated for benzothiazole analogs .
- Elemental analysis : Validates empirical formulas (e.g., CHFNO) with <0.5% deviation .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity data in this compound derivatives?
Methodological Answer: Bioactivity variability often stems from:
- Electron-withdrawing effects : The nitro group enhances electrophilicity but may reduce membrane permeability, conflicting with in vitro vs. in vivo results .
- Metabolic stability : Fluorine atoms resist oxidative degradation, yet nitro groups are prone to reductase-mediated inactivation. Use isotopic labeling (e.g., ) to track metabolic pathways .
- Structural analogs : Compare with 2-(trifluoromethyl)benzoxazoles; trifluoromethyl groups show higher lipophilicity but lower hydrogen-bonding capacity, affecting target binding .
Q. How can computational methods predict and optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to screen against targets (e.g., kinase enzymes). Validate with experimental IC values .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the nitro group’s LUMO position correlates with electrophilic attack sites .
- QSAR models : Train datasets with substituent variations (e.g., replacing nitro with cyano) to link electronic parameters (Hammett σ) to activity trends .
Q. What strategies resolve discrepancies between experimental and computational spectral data?
Methodological Answer:
- Dynamic NMR : Detect conformational exchange in solutions (e.g., rotamers) that static DFT models may overlook .
- Solvent corrections : Apply PCM (Polarizable Continuum Model) in DFT to simulate solvent effects on chemical shifts .
- Cross-validation : Compare IR/Raman spectra with computed vibrational modes; deviations >10 cm suggest incomplete basis sets in calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
